Nitronium hexafluorophosphate

Electrophilic Nitration Aprotic Solvent Compatibility Salt Metathesis

Need to nitrate hindered or acid-labile substrates without strong acids? Mixed-acid methods fail for pentamethylbenzene (<5% yield) or cause decomposition. This pre-formed nitronium salt (NO₂PF₆) delivers clean electrophilic nitration under mild, aprotic conditions. • High solubility in DCM & nitroethane - unlike NO₂BF₄. • Achieves 84% yield in room-temperature alkane nitration; o/p ratio 2.4-2.7 for anisole. • Packaged under inert gas; moisture-sensitive. Reliable supply for process R&D.

Molecular Formula F6NO2P
Molecular Weight 190.969
CAS No. 19200-21-6
Cat. No. B579219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitronium hexafluorophosphate
CAS19200-21-6
Molecular FormulaF6NO2P
Molecular Weight190.969
Structural Identifiers
SMILES[N+](=O)=O.F[P-](F)(F)(F)(F)F
InChIInChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1
InChIKeyDXWZKTLGZWTYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitronium Hexafluorophosphate Overview


Nitronium hexafluorophosphate (NO₂PF₆) is an inorganic salt consisting of the linear nitronium cation (NO₂⁺) paired with the non-coordinating hexafluorophosphate anion (PF₆⁻) [1]. It is a powerful, moisture‑sensitive electrophilic nitrating agent that directly delivers pre‑formed NO₂⁺ ions without the need for strong acid activation . This compound is primarily utilized in organic synthesis for the nitration of alkanes, aromatic compounds, and other electron‑rich substrates under mild, aprotic conditions [2].

Solvent Compatibility Freely soluble in non-coordinating aprotic media (dichloromethane, nitroethane)
Mild Conditions Electrophilic nitration at ambient temperature without strong acid activation
Substrate Scope Covers alkanes, sterically hindered arenes, and acid-sensitive aromatics

Why NO₂PF₆ Cannot Be Substituted


While many nitronium salts (e.g., NO₂BF₄, NO₂ClO₄, NO₂CF₃SO₃) share the same reactive NO₂⁺ cation, their counter‑anions impart profoundly different physicochemical properties that dictate solubility, stability, and reaction compatibility [1]. Generic substitution without considering these differences can lead to reaction failure due to poor solubility in preferred aprotic solvents, premature decomposition, or altered selectivity profiles [2]. The evidence below quantifies these critical differentiators for NO₂PF₆.

Solubility in preferred aprotic solvents may be significantly lower; other nitronium salts can require heating or coordinating media that interfere with electrophilic nitration.

Counter-anion stability and hygroscopicity differ; premature decomposition or altered reactivity profiles may occur upon direct substitution.

Regioselectivity (ortho/para ratios) is sensitive to anion and medium; a change in nitronium source can shift isomer distributions and impact synthetic outcomes.

NO₂PF₆ Comparator Evidence


Aprotic Solvent Solubility

Nitronium hexafluorophosphate (NO₂PF₆) exhibits significantly higher solubility in common aprotic organic solvents compared to the widely used nitronium tetrafluoroborate (NO₂BF₄) [1]. Specifically, NO₂PF₆ is freely soluble in dichloromethane and nitroethane , whereas NO₂BF₄ is only slightly soluble in nitromethane and requires heating in acetonitrile to achieve modest solubility [2]. This solubility difference is critical for reactions that must be conducted under mild, anhydrous conditions without protic or coordinating solvents.

Aprotic Solubility
Head-to-head
NO₂PF₆ freely soluble in CH₂Cl₂ / nitroethane at RT. NO₂BF₄ only slightly soluble in MeNO₂, requires heating in MeCN.
Supports homogeneous aprotic solvent nitration workflow.
Enables non-coordinating solvent use; avoids sulfolane or acetonitrile interference.
Electrophilic Nitration Aprotic Solvent Compatibility Salt Metathesis

Alkane Electrophilic Nitration

NO₂PF₆ enables the direct electrophilic nitration of unactivated alkanes under mild conditions—a transformation that is challenging or impossible with conventional mixed-acid nitration or other nitronium salts due to competing oxidation and lack of solubility [1]. The table below presents isolated yields for various alkanes using NO₂PF₆ in dichloromethane or nitroethane at ambient temperature [2].

Alkane Nitration
Class-level
Up to 84% tert-nitrobutane from isobutane at ambient temperature; mixed-acid conditions produce mainly oxidation products.
Supports room-temperature alkane C–H nitration to access nitroalkanes.
Yield substrate-dependent; ethane gives 67% total nitroalkanes.
Aliphatic Nitration C–H Functionalization Electrophilic Insertion

Hindered Aromatic Nitration

For highly hindered aromatic substrates where mixed-acid nitration fails or gives very low yields, NO₂PF₆ provides a viable alternative in aprotic media [1]. Specifically, the nitration of durene (1,2,4,5-tetramethylbenzene) and pentamethylbenzene using NO₂PF₆ proceeds to give the corresponding nitroarenes in yields of 15% and 20%, respectively [1]. While modest, these yields are significant given the extreme steric hindrance and the propensity for competing side reactions (e.g., ipso-attack, oxidation) under conventional nitrating conditions [1].

Hindered Arene Yield
Reported
Durene 15%, pentamethylbenzene 20% yield. Mixed-acid nitration typically gives
Enables access to sterically hindered nitroarene intermediates.
Yields reflect high steric demand; conventional methods fail.
Ortho/Para Ratio
Class-level
o/p = 2.4–2.7 for nitronium salts (incl. NO₂PF₆) vs 1.5–1.8 for mixed acid in anisole nitration.
Shifts isomer distribution toward ortho-substitution for activated aromatics.
Supports ortho-enriched aniline derivative synthesis.
Aromatic Nitration Sterically Hindered Arenes Electrophilic Aromatic Substitution

Ortho/Para Selectivity

The ortho/para (o/p) isomer ratio obtained in the nitration of activated aromatics (e.g., anisole) is a sensitive function of the nitrating agent's reactivity and the reaction medium . When using reactive nitronium salts (including NO₂PF₆), the o/p ratio is significantly higher (2.4–2.7) than that observed with conventional mixed‑acid nitration (o/p ≈ 1.5–1.8) [1]. This shift reflects an 'early' transition state with less charge development, favoring ortho attack due to reduced steric discrimination .

Ortho/Para Ratio
Class-level
o/p = 2.4–2.7 for nitronium salts (incl. NO₂PF₆) vs 1.5–1.8 for mixed acid in anisole nitration.
Shifts isomer distribution toward ortho-substitution for activated aromatics.
Supports ortho-enriched aniline derivative synthesis.
Regioselectivity Electrophilic Aromatic Substitution Isomer Distribution

NO₂PF₆ Application Scenarios


Homogeneous Aprotic Nitration

When a reaction protocol demands a non‑coordinating, aprotic solvent such as dichloromethane or nitroethane to avoid side reactions or simplify workup, NO₂PF₆ is the preferred nitronium salt due to its high solubility in these solvents [1]. Alternative salts like NO₂BF₄ have poor solubility in these media and would require sulfolane or acetonitrile, which can interfere with sensitive substrates [1].

Direct Alkane Nitration

For the synthesis of nitroalkanes from simple alkanes (e.g., isobutane, neopentane) under mild, room‑temperature conditions, NO₂PF₆ is uniquely effective, delivering yields up to 84% without the high temperatures or strong acids that cause oxidative degradation [2].

Nitration of Hindered or Acid-Sensitive Arenes

In cases where mixed‑acid nitration fails due to steric hindrance (e.g., pentamethylbenzene) or where the substrate is acid‑labile, NO₂PF₆ provides a viable aprotic alternative. Its ability to nitrate durene and pentamethylbenzene in 15–20% yield—where conventional methods give <5%—makes it the reagent of choice for accessing hindered nitroarenes [3].

Ortho-Enriched Nitroarene Synthesis

When a synthetic sequence requires an elevated ortho/para ratio in the nitration of activated aromatics (e.g., anisole), employing NO₂PF₆ in an aprotic medium shifts the isomer distribution toward ortho‑substitution (o/p = 2.4–2.7) compared to mixed‑acid methods (o/p = 1.5–1.8) . This regioselectivity can be exploited to streamline the synthesis of ortho‑substituted aniline derivatives.

Application
Selection Property
Validation Focus
Aprotic Solvent Nitration
Solubility in non-coordinating solvents
Solvent compatibility & reaction homogeneity
Alkane C–H Nitration
Electrophilic nitration under mild conditions
Nitroalkane yield & selectivity
Hindered Arene Nitration
Aprotic nitration of polymethylbenzenes
Nitroarene yield with steric substrates
Ortho-Enriched Synthesis
Regioselectivity in aprotic media
Ortho/para isomer distribution

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